1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a 2,4-dichlorophenylmethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 1H-1,3-benzodiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2,4-dichlorobenzyl chloride is reacted with 1H-1,3-benzodiazole under reflux conditions to form the intermediate product. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound.
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzodiazoles.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides and has similar chemical properties.
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate: Used as an intermediate in the synthesis of antifungal agents.
N-(2,4-Dichlorophenyl)-N’-methylurea: Known for its herbicidal properties.
The uniqueness of this compound lies in its benzodiazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]benzimidazole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVPOEGBQKITPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171920 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-36-9 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537010-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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